Product packaging for L-glycero-alpha-D-manno-Heptopyranose(Cat. No.:CAS No. 130272-67-2)

L-glycero-alpha-D-manno-Heptopyranose

Cat. No.: B15339304
CAS No.: 130272-67-2
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-QQABCQGCSA-N
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Description

L-glycero-alpha-D-manno-Heptopyranose (L,D-Hepp) is a monosaccharide of the aldoheptose class, with the molecular formula C7H14O7 and an average molecular weight of 210.18 g/mol . This compound is a fundamental building block of the inner core region of lipopolysaccharides (LPS) in Gram-negative bacteria, such as Escherichia coli and Haemophilus influenzae . Its highly conserved structure, often featuring glycosidic linkages at the O3 and O7 positions, makes it a critical epitope for immunological studies . This heptose is essential for research in bacterial pathogenesis and immunology. It serves as a key antigenic determinant, and neoglycoconjugates containing its di- and trisaccharides are vital for immunochemical studies, including the development of monoclonal and polyclonal antibodies against LPS . Its mechanism of action involves specific interactions with components of the innate and adaptive immune system, such as lectins (e.g., human lung surfactant protein SP-D), which bind to heptose motifs . Furthermore, this compound has been identified as a ligand for the Ferrichrome outer membrane transporter/phage receptor in Escherichia coli (strain K12) . Due to its role in conserved bacterial core structures, this compound is a molecule of high interest for the development of novel antibiotics and glycoconjugate vaccines . The acetylated precursor, L-glycero-α-D-manno-Heptopyranose 1,2,3,4,6,7-hexaacetate, is a stable, crystalline solid often used in synthetic chemistry to access the target heptose and its derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B15339304 L-glycero-alpha-D-manno-Heptopyranose CAS No. 130272-67-2

Properties

CAS No.

130272-67-2

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6+,7-/m0/s1

InChI Key

BGWQRWREUZVRGI-QQABCQGCSA-N

Isomeric SMILES

C([C@@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glycero-D-mannoheptose can be synthesized through various methods. One efficient approach involves the use of orthoester methodology for the differentiation of all three positions of the sugar core. This method employs O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting groups for the exocyclic positions, followed by regioselective opening toward 7-OH acceptors . Another method involves the biosynthesis pathway in Escherichia coli, where enzymes such as GmhA, HldE, and GmhB catalyze the intermediate steps leading to the synthesis of ADP-L-glycero-β-D-manno-heptose .

Industrial Production Methods: Industrial production of L-Glycero-D-mannoheptose often involves microbial synthesis using genetically engineered bacteria. For example, Corynebacterium glutamicum can be metabolically engineered to produce sedoheptulose, a precursor to L-Glycero-D-mannoheptose, from glucose .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates electrophilic substitution, primarily at positions activated by substituents.

Reaction Type Conditions Products Key Observations
Friedel-Crafts Acylation TiCl₄ (2.5 mmol), solvent-free, 100°C, 12 h6-Chloro-2,5,7-trimethyl-4H-chromen-4-one (5aa ) Steric effects from methyl groups direct acylation to less hindered positions.
Halogenation CuBr₂ in DMSO, 24 hBrominated derivatives (e.g., 21 ) Position-selective bromination occurs at the 3-position of the chromenone system.

Mechanistic Insights :

  • TiCl₄ promotes Friedel-Crafts acylation via a six-coordinated sigma-type EDA complex, with nitromethane acting as both solvent and oxidant .

  • Steric repulsion between methyl and acyl groups destabilizes intermediates, favoring equilibrium between C- and O-acylated products .

Nucleophilic Reactions

The carbonyl group at position 4 and electron-withdrawing chlorine enhance susceptibility to nucleophilic attack.

Reaction Type Conditions Products Key Observations
Aldol Condensation DIPA, ethanol, MW 160–170°C, 1 hFunctionalized chroman-4-ones (e.g., 1b ) Electron-deficient acetophenones yield higher product purity.
Cyanide Addition SmI₂, tosyl cyanide, followed by DDQ3-Cyano-chromone (24 ) Reformatsky-type reaction introduces nitrile groups at position 3.

Mechanistic Insights :

  • Aldol condensation involves base-promoted enolate formation, followed by intramolecular oxa-Michael addition .

  • SmI₂-mediated cyanide addition proceeds via a single-electron transfer mechanism .

Oxidation and Reduction

Controlled oxidation/reduction modifies the chromenone scaffold for pharmacological appl

Scientific Research Applications

L-glycero-α-D-manno-Heptopyranose and its derivatives are utilized in diverse research and development applications, including pharmaceutical development, biotechnology, the food industry, cosmetics, and academic research . Researchers have used this compound in synthesizing glycosylated molecules, crucial for developing vaccines and therapeutic agents .

Scientific Research Applications

L-glycero-α-D-manno-heptopyranose is a major component of the lipopolysaccharide (LPS) inner core of many Gram-negative bacteria . Structures containing L,D-heptose have been studied for their binding to antibacterial monoclonal antibodies, interactions with C-type lectins, and potential as diagnostic tools for bacterial infections . The core regions of bacterial lipopolysaccharides, which contain multiple units of L-glycero-D-manno heptoses, are highly conserved structurally, making them an epitope of interest for new antibiotics and vaccines .

Synthesis and Differentiation

Synthetic efforts have focused on creating efficient methods for producing and differentiating L-glycero-D-manno-heptose and its D-glycero-D-manno heptose epimer . A practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose from L-lyxose has been developed, involving a simple four-step sequence and requiring only two recrystallizations . This process can be performed on a scale greater than 100 mmol, yielding 41 g of the target compound . An optimized synthetic strategy has been reported for differentiating both L-glycero and D-glycero-D-manno heptose scaffolds, based on an orthoester methodology for differentiating all three positions of the sugar core using a O6, O7-tetraisopropyl disiloxyl protecting group for the exocyclic positions .

Case Studies and Research Findings

  • ADP-activated Heptoses: A series of anomeric phosphates and ADP-activated L-glycero- and D-glycero-D-manno-heptopyranoses have been prepared in high overall yields, providing model compounds and substrates for elucidating biosynthetic pathways and glycosyl transfer reactions of nucleotide-activated bacterial heptoses .
  • Neisseria meningitidis Derivatives: L-glycero-α-D-manno-heptopyranose-containing disaccharide derivatives of the Neisseria meningitidis dephosphorylated inner-core region have been synthesized .
  • Capsular Polysaccharide Biosynthesis: Heptose residues have been identified as l-glycero-d-manno-heptose in the capsular polysaccharide biosynthesis of Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Heptoses
Compound Configuration/Anomer Key Structural Differences Biological Role Synthesis Challenges
D-glycero-β-D-manno-Heptopyranose β-anomer, D-glycero β-linkage at C1; D-glycero side chain at C6 Substrate for heptosyltransferases in LPS biosynthesis Requires separation of α/β anomers during phosphorylation
D-glycero-D-talo-Heptose talo configuration C3/C4 hydroxyls in talo orientation (axial-equatorial vs. manno equatorial-axial) Rare in nature; limited role in LPS Stereochemical control during aldol elongation
L-glycero-β-D-manno-Heptopyranose β-anomer, L-glycero β-linkage at C1; otherwise identical to L-glycero-α-D-manno Less common in LPS; potential intermediate in epimerization Epimerization of α-anomer via ADP-dependent enzymes

Key Insight: The α-anomeric configuration of L-glycero-α-D-manno-Heptopyranose is critical for its incorporation into LPS cores, as β-anomers (e.g., ADP-D-glycero-β-D-manno-heptose) exhibit lower efficiency as heptosyltransferase substrates .

Nucleotide-Activated Derivatives
Compound Structure Role in LPS Biosynthesis Synthesis Method
ADP-L-glycero-α-D-manno-Heptopyranose ADP linked to heptose via α-pyrophosphate bond Direct substrate for heptosyltransferases Chemoenzymatic: HldE kinase and GmhB phosphatase act on heptose-7-phosphate
GDP-D-glycero-α-D-manno-Heptopyranose GDP linked via α-bond Substrate for heptosyltransferases in Yersinia and Klebsiella Chemical: Phosphitylation with phosphoramidite, yielding α-selectivity >95%

Data :

  • Enzymatic synthesis of ADP-L-glycero-α-D-manno-heptose achieves ~80% yield , while chemical synthesis of GDP derivatives requires laborious α/β separation (~50% yield) .
  • HldE kinase shows strict specificity for heptose-7-phosphate, rejecting analogs with modified C2/C3 hydroxyls .
Oligosaccharide Fragments
Compound Structure Function Synthesis Highlights
Trisaccharide (L-glycero-α-D-manno-Heptopyranosyl-(1→7)-[L-glycero-α-D-manno-Heptopyranosyl-(1→3)]-L-glycero-α-D-manno-Heptopyranoside) Branched core motif in Salmonella LPS Immune evasion; antibody recognition Thioglycoside couplings with NIS/AgOTf promoters; benzyl/acetate protective groups
Tetrasaccharide (Glc-(1→4)-[Hept-(1→7)]-Hept-4-O-Phosphate) Haemophilus influenzae LPS inner core Host-pathogen interaction Iterative glycosylation with glucosyl/heptosyl donors; phosphonoethylamine at C6

Key Finding: Phosphate or phosphonoethylamine modifications at C4/C6 enhance antigenicity and are conserved in pathogenic LPS cores .

Physicochemical and Analytical Data

Property L-glycero-α-D-manno-Heptopyranose Hexaacetate D-glycero-β-D-manno-Heptose-7-Phosphate
Melting Point 133°C Amorphous syrup
Specific Rotation ([α]D) +24° to +28° (c=1, CHCl3) Not reported
Purity (GC/HPLC) ≥98% ~95% (HRMS-confirmed)
Key NMR Signals (¹H) δ 5.09 (H1, α-anomer), 1.98–2.17 (OAc) δ 5.42 (H1, β-anomer), 4.10 (C7-PO4)

Q & A

Basic Research Questions

Q. How is the structure of L-glycero-alpha-D-manno-Heptopyranose determined in bacterial lipopolysaccharides (LPS)?

  • Methodological Answer : Structural elucidation involves deacylation of LPS using hot alkali, followed by chromatographic separation of core oligosaccharides. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for identifying glycosidic linkages and sugar configurations. For example, the α1→2-linked heptoglycan in Klebsiella pneumoniae LPS was confirmed via 2D-NMR (COSY, TOCSY) and methylation analysis . Nonstoichiometric substitutions (e.g., D-GlcpN at O-4 of GalpA) are quantified using high-resolution MS and comparative analysis with mutant strains.

Q. What analytical techniques are used to resolve ambiguities in heptose stereochemistry?

  • Methodological Answer : Stereochemical assignments rely on gas chromatography (GC) coupled with mass spectrometry after derivatization (e.g., per-O-trimethylsilylation). Polarimetry and X-ray crystallography of crystalline derivatives (e.g., 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-alpha-D-manno-heptopyranose) provide definitive confirmation of the α-D-manno configuration. Discrepancies in linkage assignments are resolved using tandem MS/MS and collision-induced dissociation (CID) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to address cost and scalability challenges?

  • Methodological Answer : Chemical synthesis from readily available sugars (e.g., D-mannose) involves protective group strategies (e.g., benzyl or acetyl groups) to control regioselectivity. For example, Stanetty & Baxendale (2015) achieved large-scale synthesis via sequential acetylation and crystallization of intermediates. Enzymatic approaches using heptosyltransferases are emerging but require optimization of expression systems and substrate specificity .

Q. What experimental strategies resolve contradictions in nonstoichiometric substitutions within LPS heptoglycans?

  • Methodological Answer : Comparative lipid A analysis using MALDI-TOF MS identifies heterogeneous fatty acid substitutions (e.g., 3-O-tetradecanoyltetradecanoic acid vs. 3-O-dodecanoyl variants). For core oligosaccharides, isotopic labeling and quantitative NMR integrate minor components (e.g., traces of 2-hydroxytetradecanoic acid). Mutagenesis studies in K. pneumoniae clarify biosynthetic pathways for variable substitutions .

Q. How can the immunogenicity of this compound-containing LPS be evaluated preclinically?

  • Methodological Answer : Immunization protocols in BALB/c mice with purified LPS generate monoclonal antibodies (mAbs). Antigen specificity is confirmed via ELISA against LPS from diverse Gram-negative bacteria. Competitive inhibition assays using synthetic heptose derivatives (e.g., methyl glycosides) map epitope recognition patterns .

Q. What methodologies enable correlation of heptose modifications with bacterial evasion of host immune responses?

  • Methodological Answer : LPS from clinical isolates is profiled using lectin arrays and surface plasmon resonance (SPR) to assess interactions with host receptors (e.g., TLR4/MD-2). Knockout strains lacking heptose biosynthetic genes (e.g., waaC) are used in macrophage uptake assays to quantify phagocytosis efficiency .

Methodological Considerations Table

Research Objective Key Techniques References
Structural elucidation of heptoseNMR (COSY, TOCSY), methylation analysis, high-resolution MS
Synthetic scalabilityProtective group strategies (benzyl/acetyl), enzymatic heptosyltransferase assays
Lipid A heterogeneityMALDI-TOF MS, GC-MS for fatty acid profiling
Immunological evaluationMouse immunization, ELISA, competitive inhibition assays

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